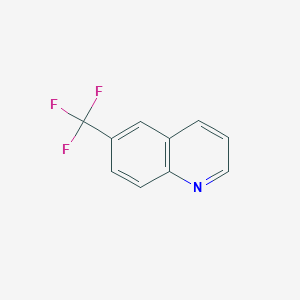

6-(Trifluoromethyl)quinoline

描述

Overview of Quinoline (B57606) Derivatives in Academic Research

Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, serves as a fundamental scaffold in a multitude of biologically active molecules. orientjchem.orgnih.gov Its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. orientjchem.orgrsc.orgresearchgate.net The versatility of the quinoline ring system allows for extensive chemical modification, enabling researchers to fine-tune the biological and physical properties of its derivatives. orientjchem.org This has led to the development of numerous quinoline-based drugs and their continuous investigation as scaffolds for new therapeutic agents. orientjchem.orgrsc.org

Significance of Trifluoromethylation in Chemical Biology and Material Science

The introduction of a trifluoromethyl (-CF3) group into organic molecules, a process known as trifluoromethylation, is a powerful strategy in modern chemistry. frontiersin.orgrsc.org This modification can dramatically alter a molecule's properties. In chemical biology and drug discovery, the -CF3 group is prized for its ability to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate the electronic nature of a molecule, often leading to stronger binding interactions with biological targets. frontiersin.orgvulcanchem.com These attributes have made trifluoromethylated compounds prominent in pharmaceuticals and agrochemicals. frontiersin.orgresearchgate.netwikipedia.org In material science, the unique electronic properties conferred by the trifluoromethyl group are exploited in the development of advanced materials, such as polymers and liquid crystals. smolecule.comlookchem.com

Historical Context of 6-(Trifluoromethyl)quinoline in Scientific Inquiry

The study of trifluoromethylated quinolines is an extension of the broader research into both quinoline chemistry and organofluorine chemistry. The initial exploration of trifluoromethyl groups in relation to biological activity dates back to the early 20th century. wikipedia.org Over time, as synthetic methodologies for trifluoromethylation became more sophisticated, researchers began to incorporate this functional group into various heterocyclic scaffolds, including quinoline. The synthesis of specific isomers like this compound allowed for the investigation of how the position of the -CF3 group on the quinoline ring influences its chemical and biological characteristics. Early research likely focused on the fundamental synthesis and characterization of this compound, laying the groundwork for its later exploration in medicinal chemistry and material science.

Current Research Landscape and Emerging Trends for this compound

Current research on this compound and its derivatives is highly interdisciplinary. In medicinal chemistry, it serves as a key building block for the synthesis of novel therapeutic agents. smolecule.comevitachem.com Researchers are actively exploring its potential in developing new anticancer, antimicrobial, and antiviral drugs. smolecule.comsmolecule.com There is a growing trend in creating hybrid molecules, where the this compound moiety is combined with other pharmacophores to enhance biological activity and overcome drug resistance. mdpi.com In material science, its derivatives are being investigated for their photophysical properties, with potential applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netbeilstein-journals.org The development of more efficient and environmentally friendly synthetic methods, including photocatalytic and metal-free reactions, is also a significant area of focus. frontiersin.orgresearchgate.net

Detailed Scientific Data on this compound

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVALNRPQHHRMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505602 | |

| Record name | 6-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325-13-3 | |

| Record name | 6-(Trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing

The synthesis of 6-(trifluoromethyl)quinoline and its derivatives can be achieved through various organic reactions. A common approach involves the cyclization of appropriately substituted anilines. For instance, multi-step reactions starting from precursors like 2-amino-5-(trifluoromethyl)benzoic acid can be used to construct the quinoline (B57606) ring system. smolecule.com Another method involves the reaction of β-(o-trifluoromethylanilino)-propanoic acid with polyphosphoric acid (PPA) to form the quinoline core. vulcanchem.com The introduction of the trifluoromethyl group itself can be accomplished using specific trifluoromethylating agents.

Derivatives of this compound are often synthesized from the parent compound. For example, 4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline can be prepared by reacting this compound with 2-aminoethanol, a reaction that can be facilitated by conventional heating or microwave-assisted synthesis. smolecule.com

Chemical Reactivity and Reaction Mechanisms of 6 Trifluoromethyl Quinoline Systems

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring is generally reactive towards electrophiles, but the presence of the deactivating trifluoromethyl group at the 6-position complicates this reactivity. The CF₃ group reduces the electron density of the benzene (B151609) portion of the quinoline, making electrophilic aromatic substitution (EAS) more challenging compared to unsubstituted quinoline.

Research on related substituted quinolines provides insight into these reactions. For instance, nitration of quinoline derivatives often requires harsh conditions, such as a mixture of nitric and sulfuric acid. In the case of 4-chloro-3-isopropyl-2-methyl-6-(trifluoromethyl)quinoline, nitration with HNO₃/H₂SO₄ at 0°C results in the 5-nitro derivative in 63% yield. benchchem.com This suggests that the C-5 position is the most favorable site for electrophilic attack, which aligns with the directing effects of the quinoline nitrogen and the C-6 substituent. Similarly, sulfonation of the same substrate with chlorosulfonic acid (ClSO₃H) leads to substitution at the C-8 position. benchchem.com

Computational studies on 7-(trifluoromethyl)quinoline (B1331143) derivatives have shown that the trifluoromethyl group's meta-directing effect can favor nitration at specific sites, influencing regioselectivity. benchchem.com The synthesis of 6-amino-4-(trifluoromethyl)quinolines has been achieved through an intramolecular electrophilic aromatic substitution reaction, demonstrating that cyclization to form the quinoline ring itself is a key application of this reaction type. nih.govbeilstein-journals.org

Table 1: Examples of Electrophilic Aromatic Substitution on 6-(Trifluoromethyl)quinoline Derivatives

| Starting Material | Reagents | Position of Substitution | Product | Yield (%) |

|---|---|---|---|---|

| 4-Chloro-3-isopropyl-2-methyl-6-(trifluoromethyl)quinoline | HNO₃/H₂SO₄, 0°C | 5 | 5-Nitro-4-chloro-3-isopropyl-2-methyl-6-(trifluoromethyl)quinoline | 63 |

Nucleophilic Substitution Reactions Involving Halogen and Hydroxyl Groups

Halogen atoms, particularly at the 2- and 4-positions of the quinoline ring, are susceptible to nucleophilic substitution. This reactivity is enhanced by the presence of electron-withdrawing groups like trifluoromethyl. For example, a chloro group on a quinoline ring can be readily displaced by various nucleophiles. mdpi.com

In derivatives such as 4-bromo-2,6-bis(trifluoromethyl)quinoline, the bromine atom at the 4-position is activated for substitution. smolecule.com Similarly, the bromine in 4-bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol (B12913557) can undergo nucleophilic substitution, allowing for further functionalization of the molecule. evitachem.com Hydroxyl groups can also be converted into better leaving groups (like triflates) to facilitate substitution. For instance, methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate features a triflate group, which is an excellent leaving group for nucleophilic substitution reactions. chemscene.com

Oxidation and Reduction Chemistry of this compound Derivatives

The nitrogen atom in the quinoline ring can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or peracids. smolecule.comevitachem.com This transformation alters the electronic properties and reactivity of the quinoline system.

Reduction reactions can target different parts of the this compound molecule. The quinoline ring itself can be reduced to yield dihydroquinoline derivatives. evitachem.com Other functional groups can also be selectively reduced. For example, a carboxylic acid group can be reduced to an alcohol or aldehyde using reagents like lithium aluminum hydride, and a nitro group can be reduced to an amine, as seen in the synthesis of the antimalarial drug tafenoquine. mdpi.comsmolecule.com

Coupling Reactions and Derivative Formation

Halogenated this compound derivatives are valuable substrates for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Compounds like 4-bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol and other halogenated quinolines serve as key partners in Suzuki and Sonogashira coupling reactions. evitachem.comevitachem.com These reactions enable the introduction of a wide variety of aryl, alkyl, and alkynyl groups, leading to the synthesis of complex molecular architectures from the this compound scaffold. The synthesis of 8-(3-fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid, for example, utilizes a Suzuki coupling to introduce the fluorophenyl group onto a halogenated quinoline intermediate. evitachem.com

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is not merely a passive substituent; its unique properties are central to the chemical and biological profile of this compound.

One of the most significant contributions of the trifluoromethyl group is its ability to increase the lipophilicity (fat-solubility) of a molecule. nih.govbeilstein-journals.org This property is crucial in medicinal chemistry as it can improve a drug's ability to cross biological membranes, thereby enhancing its bioavailability and efficacy. smolecule.com The CF₃ group is known to improve a molecule's resistance to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. nih.govbeilstein-journals.org This increased metabolic stability leads to a longer half-life in the body. The presence of the trifluoromethyl group in compounds like 6-amino-2-(trifluoromethyl)quinoline-4-carboxylic acid enhances its lipophilicity and potential to penetrate biological membranes. smolecule.com

Table 2: Physicochemical Properties Influenced by the Trifluoromethyl Group

| Compound | Property Enhanced | Implication |

|---|---|---|

| This compound | Lipophilicity | Improved membrane permeability |

| This compound | Metabolic Stability | Increased resistance to enzymatic degradation |

The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. mdpi.com Its presence at the 6-position significantly lowers the electron density across the quinoline ring system. beilstein-journals.org This electronic influence has several consequences:

Deactivation towards Electrophilic Substitution : As discussed in section 3.1, the reduced electron density makes the aromatic rings less susceptible to attack by electrophiles. evitachem.com

Activation towards Nucleophilic Substitution : The electron-withdrawing effect makes positions activated for nucleophilic attack (like C-2 and C-4 bearing a leaving group) even more electrophilic and thus more reactive towards nucleophiles.

Increased Acidity of N-H or O-H groups : If an amino or hydroxyl group is present on the ring, the CF₃ group can increase its acidity by stabilizing the corresponding conjugate base.

This modulation of electron density is a key reason why the trifluoromethyl group is used to fine-tune the reactivity and properties of bioactive molecules. evitachem.com

Tautomerism Studies in Hydroxy-Trifluoromethylquinolines

Hydroxy-substituted quinolines, particularly those with the hydroxyl group at the 4-position, can exist in equilibrium between two tautomeric forms: the enol form (hydroxyquinoline) and the keto form (quinolinone). The position of this equilibrium is sensitive to a variety of factors, including the nature and position of other substituents on the quinoline ring, the solvent, and temperature.

While dedicated studies on the tautomerism of 6-(trifluoromethyl)hydroxyquinolines are not extensively documented in publicly available literature, the principles governing this phenomenon in related systems provide a strong basis for understanding their behavior. The presence of the strongly electron-withdrawing -CF3 group at the 6-position is expected to influence the electronic properties of the entire ring system, thereby affecting the relative stabilities of the tautomeric forms.

In the case of 4-hydroxyquinolines, the equilibrium between the enol and keto forms is significantly influenced by the potential for intramolecular hydrogen bonding and the extent of conjugation. rsc.org Spectroscopic and crystallographic studies on various 4-hydroxyquinolines have shown that substituents at the 2-, 3-, and 8-positions can shift the equilibrium towards either the enol or the keto tautomer. rsc.org For instance, a hydrogen-bond acceptor at the 3-position tends to favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond. rsc.org Conversely, a hydrogen-bond acceptor at the 2- or 8-position can favor the keto form due to extended conjugation and alternative hydrogen bonding patterns. rsc.org

For hydroxyquinolines containing a trifluoromethyl group, such as 6-fluoro-8-(trifluoromethyl)quinolin-4-ol, the 4-hydroxy group participates in a tautomeric equilibrium between the keto (quinolin-4-ol) and enol (4-hydroxyquinoline) forms. vulcanchem.com In many instances of 4-hydroxyquinolines, the keto form is favored in the crystalline state and in polar solvents. imperial.ac.uk The general concept of keto-enol tautomerism is a proton-transfer equilibrium that is often catalyzed by acids or bases, proceeding through distinct mechanistic pathways involving protonation and deprotonation steps. libretexts.org

The following table, based on general principles of tautomerism in hydroxyquinolines, illustrates the potential influence of substituent patterns on the favored tautomeric form.

| Substituent Position | Substituent Type | Favored Tautomer | Reasoning |

| 3 | Hydrogen-bond acceptor | Enol | Formation of a stable 6-membered intramolecular hydrogen bond. rsc.org |

| 2 or 8 | Hydrogen-bond acceptor | Keto | Extended conjugation and alternative hydrogen bonding interactions. rsc.org |

| General | Electron-withdrawing group | Keto | Increased acidity of the N-H proton in the keto form, potentially stabilizing it. |

| General | Electron-donating group | Enol | Increased electron density on the ring may favor the aromatic enol form. |

It is important to note that for a definitive understanding of the tautomeric equilibrium in 6-(trifluoromethyl)hydroxyquinolines, specific experimental and computational studies on these particular compounds would be necessary.

Mechanistic Investigations of Derivatization Reactions

The derivatization of the this compound core is crucial for the synthesis of novel compounds with specific properties. Mechanistic studies of these reactions provide insights into the role of the trifluoromethyl group in directing the course of the transformation.

The -CF3 group at the 6-position is a strong electron-withdrawing group, which deactivates the benzenoid ring towards electrophilic substitution. benchchem.com This deactivation means that electrophilic attack is more likely to occur at the 5- and 8-positions, which are less deactivated compared to the 7-position. benchchem.com

Conversely, the electron-withdrawing nature of the -CF3 group makes the quinoline ring system more susceptible to nucleophilic attack. Nucleophilic substitution reactions can occur at various positions, often facilitated by the presence of a good leaving group, such as a halogen. benchchem.comsmolecule.com For instance, in 4,8-dichloro-6-(trifluoromethyl)quinoline, the chlorine atoms can be substituted by nucleophiles. benchchem.com

The synthesis of substituted 6-(trifluoromethyl)quinolines can be achieved through various methods, each with its own mechanistic pathway. The Friedländer synthesis, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a common method for constructing the quinoline ring. evitachem.comorientjchem.org Mechanistic studies have proposed a stepwise mechanism for this reaction, which can be sensitive to reaction conditions such as pH and the nature of the catalyst. orientjchem.org

Another important class of derivatization reactions is the palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. evitachem.comnih.gov These reactions are used to form new carbon-carbon bonds, allowing for the introduction of various aryl or alkyl groups onto the quinoline scaffold. The mechanism of these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

The table below summarizes some of the key derivatization reactions of this compound systems and their mechanistic features.

| Reaction Type | Example | Mechanistic Features | Influence of -CF3 Group |

| Electrophilic Aromatic Substitution | Nitration, Halogenation | Proceeds via an arenium ion intermediate. | Deactivates the benzene ring, directs substitution to the 5- and 8-positions. benchchem.com |

| Nucleophilic Aromatic Substitution | Substitution of a halogen by an amine or alkoxide | Proceeds via a Meisenheimer complex or an SNAr mechanism. | Activates the ring towards nucleophilic attack. |

| Friedländer Annulation | Synthesis of quinoline ring from an o-aminobenzaldehyde derivative | Involves condensation to form an imine followed by intramolecular cyclization and dehydration. evitachem.comorientjchem.org | Can influence the reactivity of the starting materials and the stability of intermediates. |

| Suzuki-Miyaura Coupling | Reaction of a halo-6-(trifluoromethyl)quinoline with a boronic acid | Catalytic cycle involving oxidative addition of Pd(0), transmetalation, and reductive elimination. nih.gov | Affects the electronic properties of the substrate, potentially influencing the rate of oxidative addition. |

| Combes Reaction | Condensation of an aniline (B41778) with a β-diketone | Involves the formation of imine and enamine intermediates, with the rate-determining step being the annulation. researchgate.net | Substituent effects can influence reaction rates and regioselectivity. researchgate.net |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 6-(trifluoromethyl)quinoline, ¹H, ¹³C, and ¹⁹F NMR would collectively provide a complete picture of its hydrogen, carbon, and fluorine environments.

¹H NMR Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the six protons on the quinoline (B57606) ring system. The electron-withdrawing nature of the trifluoromethyl group at the C-6 position would influence the chemical shifts of the protons on the benzene (B151609) ring portion of the molecule, particularly H-5 and H-7. Protons on the pyridine (B92270) ring (H-2, H-3, H-4) would also exhibit characteristic shifts and coupling patterns (doublets, doublets of doublets) typical of the quinoline framework. For instance, in related trifluoromethyl-substituted quinolines, aromatic protons typically resonate in the δ 7.5–8.9 ppm range benchchem.com.

¹³C NMR Studies of Carbon Framework

The ¹³C NMR spectrum would identify all ten carbon atoms of the this compound structure. The carbon of the trifluoromethyl group is anticipated to appear as a quartet due to coupling with the three fluorine atoms (¹J_CF) beilstein-journals.org. The chemical shift of this carbon and others in the quinoline ring provides information on the electronic environment. The carbons of the quinoline core generally appear in the aromatic region of the spectrum, with those closer to the nitrogen atom and the trifluoromethyl group showing distinct shifts. In derivatives, the CF₃-bearing carbon (C-4) has been observed as a quartet with a coupling constant of approximately 274.6 Hz and a chemical shift around 123.5 ppm beilstein-journals.orgbeilstein-archives.org.

¹⁹F NMR for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is exceptionally sensitive for detecting fluorine-containing groups. For this compound, a single sharp signal (a singlet) is expected, confirming the presence of a single type of trifluoromethyl group. The chemical shift of this signal is indicative of the electronic environment around the CF₃ group. In various trifluoromethylquinoline derivatives, this singlet typically appears in the range of -61 to -63 ppm wiley-vch.debeilstein-journals.orgnih.gov. The exact chemical shift is sensitive to the solvent and the presence of other substituents on the quinoline ring nih.govnih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the aromatic C-H and C=C/C=N bonds of the quinoline ring and the strong C-F bonds of the trifluoromethyl group.

Aromatic C-H stretching: Expected above 3000 cm⁻¹.

C=C and C=N ring stretching: Multiple sharp bands in the 1500–1620 cm⁻¹ region are characteristic of the quinoline skeleton wiley-vch.deresearchgate.netdergipark.org.tr.

C-F stretching: Strong, characteristic absorptions for the CF₃ group are typically found in the 1100–1350 cm⁻¹ range benchchem.combenchchem.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (C₁₀H₆F₃N), the molecular weight is 197.16 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 197.

The fragmentation pattern is expected to be characteristic of quinoline and trifluoromethylated aromatic compounds. Key fragmentation pathways would likely involve:

Loss of the trifluoromethyl group: A significant fragment resulting from the loss of ·CF₃ (a mass of 69) to give a peak at m/z 128, corresponding to the quinoline radical cation.

Loss of HCN: A characteristic fragmentation of the quinoline ring itself, leading to the loss of 27 mass units from quinoline-containing fragments smolecule.com.

Loss of fluorine: Stepwise loss of fluorine atoms from the molecular ion or fragment ions is also a possible pathway smolecule.com.

Analysis of related compounds shows that the molecular ion is often prominent, and fragments corresponding to the loss of halogens or the CF₃ group are key identifiers benchchem.comsmolecule.com.

UV-Visible Absorption Spectroscopy and Photophysical Properties

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent like chloroform (B151607) or methanol (B129727) is expected to display multiple absorption bands in the UV region, characteristic of the π → π* transitions within the aromatic quinoline system beilstein-archives.orgnih.gov. The presence of the trifluoromethyl group may cause a slight shift in the absorption maxima compared to unsubstituted quinoline. Studies on related 6-amino-4-(trifluoromethyl)quinolines show strong absorptions in the 250-500 nm range, which are attributed to π → π* and intramolecular charge-transfer (ICT) transitions nih.gov. Similar electronic transitions would be expected for this compound, though the exact wavelengths and molar absorptivities would be specific to its structure.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been applied to several derivatives of this compound to elucidate their molecular structures, including bond lengths, angles, and intermolecular interactions. beilstein-journals.orglookchem.com

For example, the crystal structure of (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol was determined, revealing a P21/c space group. beilstein-journals.org The analysis showed a dihedral angle of 18.1° between the phenyl substituent and the quinoline ring, indicating some degree of twisting. beilstein-journals.orgscispace.com In contrast, the dihedral angle between the quinoline ring and another part of the substituent was 179.0°, suggesting significant planarity across that portion of the molecule. beilstein-journals.orgscispace.com Similarly, the structure of a 2,4-bis(alkynyl)-6-(trifluoromethyl)quinoline derivative showed that its phenyl rings were twisted at an angle of approximately 45° from the quinoline core. beilstein-journals.org In another case, a 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline (B192933) molecule was analyzed, and the quinoline ring system was found to make a dihedral angle of 88.8 (2)° with the cyclopropyl (B3062369) ring. nih.gov

Detailed analysis of crystallographic data provides precise measurements of bond lengths and angles, which are in good agreement with those observed in related quinoline structures. nih.gov In the structure of 2-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]quinoline, the pyrroloquinoline system was found to be nearly planar. nih.gov The presence of substituents, such as the methoxy (B1213986) group, was noted to influence the bond angles within the adjacent phenyl ring. nih.gov The crystal structure of isopropyl 4-[2-fluoro-5-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has also been determined, providing further data on the geometry of complex quinoline systems. iucr.org These structural details are fundamental to understanding the electronic properties and intermolecular interactions that govern the material's bulk characteristics.

Dihedral Angles and Molecular Conformation

The quinoline ring system itself is nearly planar. However, the attachment of other groups, especially bulky or rotatable ones, introduces specific spatial arrangements. For instance, in 2-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]quinoline monohydrate, the pyrroloquinoline system is largely planar, and it forms a dihedral angle of 10.94 (4)° with the attached phenyl ring, indicating a near-coplanar arrangement for the entire molecule. nih.govpsu.edu This planarity can be crucial for enabling effective electronic conjugation throughout the molecule.

In more complex derivatives, the dihedral angles can be more pronounced, leading to a more twisted conformation. For example, in a Schiff base derivative, (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, the dihedral angle between the phenyl substituent and the quinoline ring is 18.1°, while the angle involving the imino-linked phenol (B47542) group is 179.0°, suggesting a high degree of planarity across that linkage. beilstein-journals.orgscispace.com In another case involving an 8-(trifluoromethyl)quinoline (B1315200) derivative, the triazole ring makes a dihedral angle of 50.27 (6)° with the quinoline ring system, while the angle between the quinoline and a dichloro-substituted benzene ring is 38.17 (4)°. nih.gov

These variations in dihedral angles highlight the conformational flexibility of substituted quinolines. The specific angles are a result of balancing steric hindrance between adjacent groups and the electronic effects that may favor planarity to maximize π-orbital overlap.

| Compound Name | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

| 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]quinoline nih.govpsu.edu | Pyrroloquinoline | Phenyl | 10.94 (4) |

| (E)-2-(((2-Phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol beilstein-journals.orgscispace.com | Quinoline | Phenyl (at C2) | 18.1 |

| Ethyl 2-{[1-(2,6-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate nih.gov | Quinoline | Triazole | 50.27 (6) |

| Ethyl 2-{[1-(2,6-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate nih.gov | Quinoline | Dichlorobenzene | 38.17 (4) |

| 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline iucr.org | Quinoline | Cyclopropyl | 88.8 (2) |

Crystal Packing Analysis and Intermolecular Interactions

The solid-state structure of this compound derivatives is governed by a network of intermolecular interactions that dictate how individual molecules pack into a crystal lattice. X-ray crystallography studies on these compounds reveal the presence of various non-covalent forces, including hydrogen bonds, π-π stacking, and halogen interactions.

The trifluoromethyl group itself is a key player in these interactions. The highly electronegative fluorine atoms can participate in weak hydrogen bonds, such as C—H⋯F contacts, which have been observed in the crystal structures of several derivatives. nih.goviucr.org

Stacking interactions between the aromatic quinoline rings are another common feature. In 5,7,8-trifluoro-6-trifluoromethylquinoline, molecules are arranged in stacks where π-stacking interactions are prominent, with distances between neighboring molecules measured at 3.39 Å and 3.51 Å. researchgate.net In other derivatives, π–π interactions are observed with centroid-to-centroid distances of around 3.7 Å. nih.gov These interactions contribute significantly to the stability of the crystal lattice. The packing motifs can vary from dimers to infinite chains or complex three-dimensional networks, depending on the specific functional groups present on the quinoline scaffold. nih.govtandfonline.comiucr.org

| Compound Name | Interacting Groups | Interaction Type | Distance (Å) / Details |

| 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]quinoline monohydrate psu.edu | N11—H11···O1W | Hydrogen Bond | D-A distance: 2.845 (2) |

| Ethyl 3-(2-ethoxy-2-oxoethoxy)-6-(trifluoromethyl)furo[3,2-c]quinoline-2-carboxylate iucr.org | Furan···Furan | π-π Stacking | Centroid-centroid distance: 3.3376 (7) |

| 5,7,8-Trifluoro-6-trifluoromethylquinoline researchgate.net | Parallel Molecules | π-π Stacking | Interplanar distances: 3.39 and 3.51 |

| Ethyl 2-{[1-(2,6-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate nih.gov | Pyridine···Benzene | π-π Stacking | Centroid-centroid distance: 3.7037 (7) |

| 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline tandfonline.com | C-H···F, N-H···N, C-F···F-C | Multiple Interactions | Stabilize crystal structure |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of quinoline (B57606) derivatives. dergipark.org.trscirp.org By employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p), cc-pVDZ, cc-pVTZ), researchers can accurately model the behavior of these molecules. dergipark.org.trsmolecule.com

DFT calculations are first used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. dergipark.org.trscirp.org For quinoline derivatives, these calculations reveal how substituents like the trifluoromethyl group influence the planarity of the quinoline ring system and affect bond lengths and angles. arabjchem.org For instance, in a study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the optimized geometry was determined by minimizing the energy with respect to all geometrical parameters, ensuring a true minimum on the potential energy surface. dergipark.org.tr

The electronic structure, including the distribution of electron density and the molecular dipole moment, is also elucidated through DFT. The trifluoromethyl group, being a strong electron-withdrawing group, significantly impacts the electronic properties of the quinoline ring. smolecule.com The calculated dipole moment for the related compound quinoline has been shown to agree well with experimental data, validating the computational approach. scirp.org

Table 1: Selected Optimized Geometric Parameters for a Quinoline Derivative (4-amino-2-methyl-8-(trifluoromethyl)quinoline) Note: This table presents data for a related compound as a representative example of DFT calculations on trifluoromethylated quinolines.

| Parameter | Bond/Angle | Calculated Value (B3LYP/cc-pVQZ) |

| Bond Length | C4-N7 | 1.3608 Å |

| Bond Length | C8-N7 | 1.3190 Å |

| Bond Length | C1-C6 | 1.3777 Å |

| Bond Length | C5-C6 | 1.4168 Å |

| Bond Angle | C3-C4-C5 | ~120° |

| Dipole Moment | Total | 2.004 D (for parent quinoline) scirp.org |

This interactive table is based on data reported for similar quinoline structures in the literature. arabjchem.orgscirp.org

Theoretical vibrational analysis via DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. scholarsresearchlibrary.com By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. dergipark.org.trsmolecule.com For trifluoromethylated quinolines, DFT helps identify the characteristic vibrational modes of the C-F bonds in the CF₃ group, which typically appear in the 1000-1300 cm⁻¹ region of the IR spectrum. smolecule.com

Studies on compounds like 4-amino-2-methyl-8-(trifluoromethyl)quinoline show excellent agreement between the calculated and experimental vibrational frequencies after applying a scaling factor. dergipark.org.tr This correlation validates the optimized molecular geometry and provides a detailed understanding of the molecule's dynamic behavior. dergipark.org.tr

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-amino-2-methyl-8-(trifluoromethyl)quinoline Note: This table showcases representative data for a related trifluoromethylated quinoline.

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/cc-pVQZ) | Assignment (PED) |

| NH₂ stretch | 3383 | 3388 | 3443 | νNH (87%) |

| C-H stretch | - | 3072 | 3072 | νCH |

| C=C stretch | 1619 | 1621 | 1615 | νCC |

| NH₂ deformation | 1592 | 1594 | 1585 | δNH₂ |

| C-N stretch | 1076 | - | 1077 | νC-N |

This interactive table is based on data from Sertbakan, T.R. (2017). dergipark.org.tr

Frontier Molecular Orbital (FMO) analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding a molecule's chemical reactivity and electronic transitions. dergipark.org.truantwerpen.be The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. dergipark.org.tr

The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that reflects the molecule's kinetic stability and chemical reactivity. scirp.orguobaghdad.edu.iq A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net In trifluoromethylated quinolines, the electron-withdrawing CF₃ group influences the energies of these orbitals. DFT calculations show that for many quinoline derivatives, the HOMO and LUMO are delocalized over the entire molecule, which is characteristic of extended π-electron systems and is important for charge transfer processes. uantwerpen.beresearchgate.net

Table 3: Frontier Molecular Orbital Energies for a Quinoline Derivative Note: Data for 4-amino-2-methyl-8-(trifluoromethyl)quinoline is used as a representative example.

| Parameter | Energy (eV) |

| E(HOMO) | -5.62 |

| E(LUMO) | -1.45 |

| Energy Gap (ΔE) | 4.17 |

This interactive table is based on data from Sertbakan, T.R. (2017). dergipark.org.tr

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov In the context of drug design, MD simulations are invaluable for assessing the stability of a ligand bound to a protein's active site. nih.govnih.gov For quinoline derivatives with potential therapeutic applications, MD simulations can validate docking poses and provide insights into the dynamic behavior of the ligand-protein complex. nih.gov

By simulating the complex over a period (e.g., 100-200 ns), researchers can analyze parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). nih.govnih.gov A stable RMSD for the complex over the simulation time suggests a stable binding interaction. nih.gov These simulations have been applied to quinoline-based compounds to evaluate their potential as inhibitors for various protein targets, such as those in Mycobacterium tuberculosis. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netiucr.org This method partitions the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal, allowing for a detailed examination of close contacts between neighboring molecules. researchgate.net

Table 4: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for Trifluoromethylated Quinoline Derivatives

| Contact Type | 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline tandfonline.com | 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidin-1-ium nih.gov |

| H···H | Dominant | ~23% (Reduced due to high F content) |

| F···H / H···F | High | High |

| C···H / H···C | Significant | Significant |

| C···C | Significant (π-π stacking) | Significant (π-π stacking) |

| O···H / H···O | - | Dominant (due to H-bonding) |

| F···F | Significant | 23.1% |

| N···H / H···N | Significant | - |

This interactive table summarizes findings from studies on related compounds. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. acs.orgunlp.edu.ar These models use calculated molecular descriptors to predict the activity of new, untested compounds, thereby guiding synthetic efforts toward more potent or suitable molecules. nih.gov

For quinoline derivatives, QSAR models have been developed to predict their activity against various targets, including cancer cells and Mycobacterium tuberculosis. nih.govnih.gov These models often identify key molecular descriptors—such as van der Waals volume, electron density, and electronegativity—that are crucial for the observed biological activity. nih.gov For instance, a CoMFA (Comparative Molecular Field Analysis) model for quinoline derivatives might show that steric and electrostatic fields contribute significantly to binding affinity, with contour maps indicating regions where modifications could enhance activity. nih.gov While specific QSAR studies focused solely on 6-(trifluoromethyl)quinoline are not prevalent, the methodologies are broadly applied to the quinoline class of compounds to accelerate the discovery of new drug candidates. acs.orgufv.br

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In modern drug discovery, the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to forecast the pharmacokinetic profile of a compound. ijprajournal.com For quinoline derivatives, various computational tools and methods, such as molecular docking and software like SwissADME and QikProp, are employed to evaluate these essential drug-like characteristics. ijprajournal.comresearchgate.net These theoretical investigations help in identifying candidates with favorable ADMET profiles early in the development process, thereby optimizing the selection of molecules for further synthesis and in vitro testing. researchgate.netbenthamdirect.com Computational models are used to predict a wide range of properties, including lipophilicity, aqueous solubility, blood-brain barrier penetration, gastrointestinal absorption, and potential toxicity. iscientific.orgnih.gov Studies on various substituted quinolines demonstrate that these predictions are valuable for assessing their potential as therapeutic agents. benthamdirect.comacs.org

For a derivative, 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, computational analysis predicted it would exhibit favorable characteristics for a drug candidate across five key parameters: lipophilicity, size, polarity, insolubility, and flexibility. tandfonline.comresearchgate.net

Lipophilicity, often expressed as LogP, is a crucial physicochemical property that influences a compound's membrane permeability and, consequently, its absorption and distribution. The inclusion of a trifluoromethyl (-CF3) group in a molecule is a well-established strategy to increase lipophilicity. smolecule.com

Research on quinoline derivatives highlights that the -CF3 group enhances lipophilicity, which can lead to improved membrane permeability. smolecule.comsmolecule.com Specifically, positioning the trifluoromethyl group at the C-6 position of the quinoline ring is noted to improve this property, a critical factor for the compound's ability to interact with biological targets. smolecule.combenchchem.com

| Compound/Derivative Class | Computational Finding | Source |

|---|---|---|

| Trifluoromethylated Quinolines | Fluorination increases logP values, improving membrane permeability. | smolecule.com |

| 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline | The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability. | smolecule.com |

| 4,8-Dichloro-6-(trifluoromethyl)quinoline | Substitution of the trifluoromethyl group at the 6-position improves lipophilicity. | benchchem.com |

| 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline | Predicted to have preferred results for drug candidates in the parameter of lipophilicity. | tandfonline.comresearchgate.net |

The ability of a compound to cross the blood-brain barrier (BBB) is a key consideration for drugs targeting the central nervous system. Computational models are frequently used to predict this property. For trifluoromethylated quinolines, the position of the -CF3 group is considered important for BBB penetration. benchchem.com Studies suggest that substitution at the 6-position is critical for enhancing this characteristic in the context of antimalarial drug development. benchchem.com

However, predictions for specific derivatives can vary. For the related compound 4-azido-8-(trifluoromethyl)quinoline, in silico tools predicted that it is likely to cross the blood-brain barrier. acs.org In contrast, studies on 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline have yielded conflicting predictions regarding its BBB penetration, with some analyses indicating a negative penetration property while others suggest it is positive. tandfonline.comresearchgate.neturfu.ru

| Compound | Predicted BBB Penetration | Computational Method/Tool | Source |

|---|---|---|---|

| 4,8-Dichloro-6-(trifluoromethyl)quinoline | 6-positioning of -CF3 is critical for BBB penetration. | Not Specified | benchchem.com |

| 4-azido-8-(trifluoromethyl)quinoline | Permissible range (BBB+) | Not Specified | acs.org |

| 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline | Negative | BOILED-Egg method | tandfonline.comresearchgate.neturfu.ru |

| Positive | BOILED-Egg method | researchgate.net |

High gastrointestinal (GI) absorption is a desirable property for orally administered drugs. In silico models, such as the BOILED-Egg method available through the SwissADME web tool, are used to predict a compound's potential for absorption in the human intestine. iscientific.orgtandfonline.comresearchgate.net

Computational studies on trifluoromethyl-substituted quinolines generally predict good intestinal absorption. For instance, a study on 4-azido-8-(trifluoromethyl)quinoline indicated that the compound could be absorbed by the human intestine. acs.org Similarly, multiple analyses of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline consistently predicted positive or high gastrointestinal absorption. tandfonline.comresearchgate.neturfu.ru This suggests that the presence of the trifluoromethyl group on the quinoline scaffold is compatible with good oral absorption characteristics.

| Compound | Predicted Gastrointestinal Absorption | Computational Method/Tool | Source |

|---|---|---|---|

| 4-azido-8-(trifluoromethyl)quinoline | Permissible range (% HIA+) | Not Specified | acs.org |

| 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline | Positive / High | BOILED-Egg method | tandfonline.comresearchgate.neturfu.ru |

| 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline | High | Not Specified | alfa-chemistry.com |

Advanced Applications of 6 Trifluoromethyl Quinoline in Research

Medicinal Chemistry and Drug Discovery

The versatility of the quinoline (B57606) ring system has made it a privileged scaffold in the development of novel therapeutic agents. The incorporation of the trifluoromethyl group, a bioisostere of the methyl group, often enhances the biological efficacy of parent compounds.

Antimicrobial Activity

Derivatives of 6-(trifluoromethyl)quinoline have demonstrated notable activity against a range of bacterial pathogens, including those resistant to conventional antibiotics.

Research has shown that quinoline derivatives bearing a trifluoromethyl group exhibit potent antibacterial properties. For instance, a study on facilely accessible quinoline derivatives demonstrated that a compound featuring a 6-((4-(trifluoromethyl)benzyl)oxy) moiety displayed significant activity against multidrug-resistant Gram-positive bacteria. nih.gov Specifically, 7-methoxy-N-(p-tolyl)-6-((4-(trifluoromethyl)benzyl)oxy)quinolin-4-amine was found to have a Minimum Inhibitory Concentration (MIC) of 1.5 µg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA), 6.0 µg/mL against Methicillin-Resistant Staphylococcus epidermidis (MRSE), 3.0 µg/mL against Vancomycin-Resistant Enterococci (VRE), and a notable MIC of 1.0 µg/mL against Clostridium difficile. nih.gov

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.5 |

| Methicillin-Resistant Staphylococcus epidermidis (MRSE) | 6.0 |

| Vancomycin-Resistant Enterococci (VRE) | 3.0 |

| Clostridium difficile | 1.0 |

While specific MIC values for the parent this compound are not extensively documented in the reviewed literature, the activity of these closely related derivatives underscores the potential of this scaffold in combating clinically relevant bacterial pathogens. Other studies have reported on quinoline derivatives showing activity against E. coli and Pseudomonas aeruginosa, further highlighting the broad-spectrum potential of this class of compounds. researchgate.netmdpi.commdpi.com

The primary mechanism of action for quinolone antibiotics involves the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. mdpi.com By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state that leads to double-stranded DNA breaks, ultimately resulting in bacterial cell death. rsc.org For most Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most Gram-positive bacteria. nih.gov The specific interactions of this compound derivatives with these enzymes are a subject of ongoing research to elucidate the precise molecular basis for their antibacterial efficacy.

The substitution pattern on the quinoline ring plays a critical role in determining the antimicrobial potency and spectrum of activity. The presence of a fluorine atom at the C-6 position is a well-established feature in many clinically successful fluoroquinolone antibiotics, as it generally enhances their antibacterial effects. researchgate.netnih.gov The trifluoromethyl (CF3) group at the 6-position is believed to influence the electronic properties and lipophilicity of the molecule, which can impact its ability to penetrate bacterial cell walls and bind to its target enzymes.

Antiplasmodial and Antimalarial Agents

Malaria remains a significant global health challenge, and the development of new antimalarial agents is crucial to combat drug-resistant strains of Plasmodium falciparum. Quinoline-containing compounds have historically been the cornerstone of antimalarial chemotherapy.

Derivatives of this compound have emerged as promising candidates in the search for new antimalarial drugs. For example, a series of 5-aryl-8-aminoquinolines, including compounds with a 2-(trifluoromethyl) group, have demonstrated effectiveness against drug-resistant malaria. nih.gov One such compound, N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl) pentan-1,4-diamine, showed significant antiplasmodial activity. nih.gov

Furthermore, studies on chlorostyrylquinolines have revealed that the presence of a trifluoromethyl group on the benzene (B151609) ring leads to potent activity against the Dd2 strain of P. falciparum. nih.gov These findings highlight the importance of the trifluoromethyl substituent in enhancing the antiplasmodial properties of the quinoline scaffold. The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole, leading to the accumulation of toxic free heme. nih.gov

| Compound | Target | Activity | Reference |

|---|---|---|---|

| N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl) pentan-1,4-diamine | Drug-resistant P. falciparum | Effective | nih.gov |

| Chlorostyrylquinolines with a trifluoromethyl group | P. falciparum Dd2 strain | Potent activity | nih.gov |

Anticancer Activity and Tumor Immunosuppression

The quinoline scaffold is a versatile platform for the design of novel anticancer agents, with several derivatives demonstrating potent cytotoxic activity against various cancer cell lines. researchgate.netglobalresearchonline.net The introduction of a trifluoromethyl group can enhance the anticancer potential of these compounds.

For instance, a quinoline derivative, BGT-226 (8-(6-Methoxy-pyridin-3-yl)-3-methyl-1-(4-piperazin-1-yl-3-trifluoromethyl-phenyl)-1,3-dihydro-imidazo[4,5-c]quinolin-2-one), has shown effectiveness in reducing the growth of several human cancer types both in vitro and in vivo. nih.gov Additionally, a series of quinoline-based dihydrazone derivatives exhibited significant antiproliferative activity against various human cancer cell lines, with IC50 values in the low micromolar range. rsc.org

While the direct anticancer activity of this compound has not been extensively detailed, the efficacy of its derivatives suggests that this core structure is a valuable starting point for the development of new oncology drugs. The mechanisms of action for anticancer quinolines are diverse and can include the inhibition of tyrosine kinases, induction of apoptosis, and disruption of cell cycle progression. nih.govresearchgate.net

There is currently no available information in the searched literature regarding the specific role of this compound in tumor immunosuppression.

Enzyme Inhibition Studies (e.g., Cytochrome P450, MtrOtsA)

The inhibitory activity of quinoline derivatives against various enzymes is a subject of intense research. The trifluoromethyl group, owing to its strong electron-withdrawing nature and steric bulk, can play a crucial role in modulating these interactions.

Cytochrome P450 (CYP) Inhibition: Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a wide range of xenobiotics, including drugs. nih.govresearchgate.net Inhibition of these enzymes can lead to significant drug-drug interactions. While direct studies on this compound are limited, research on structurally related compounds provides insights. For instance, a study on coumarin derivatives revealed that 4-Trifluoromethyl-7,8-pyranocoumarin is a potent and selective competitive inhibitor of human Cytochrome P450 1A2, with a Ki value of 0.39 μM. nih.gov This suggests that the trifluoromethyl group on a heterocyclic scaffold can contribute to potent and selective CYP inhibition. Computational studies on a related compound, 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, predicted its potential as a kinase inhibitor. tandfonline.com

MtrOtsA Inhibition: There is currently no available research data from the provided sources regarding the inhibition of the enzyme MtrOtsA by this compound.

Receptor Binding and Modulation of Cellular Signaling Pathways

The quinoline scaffold is a key pharmacophore for targeting various receptors and modulating cellular signaling pathways, which are often dysregulated in diseases like cancer. nih.govnih.gov

Computational, or in silico, studies have been employed to predict the biological activities of complex quinoline derivatives. A detailed computational analysis of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline predicted its potential as an inhibitor for several receptor families. The study suggested a 20.0% probability of it acting as an inhibitor of family A G protein-coupled receptors and kinases. tandfonline.com Furthermore, the same study indicated that the compound was found to be active against the Aryl hydrocarbon Receptor (AhR). tandfonline.com The binding of ligands to such receptors can initiate or block signaling cascades that control cellular processes like proliferation and apoptosis. nih.govnih.gov

Table 1: Predicted Receptor and Transporter Inhibition Probabilities for 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline

| Target Class | Inhibition Probability |

|---|---|

| Family A G protein-coupled receptor | 20.0% |

| Kinase | 20.0% |

| Electrochemical transporter | 13.3% |

| Voltage-gated ion channel | 13.3% |

| Oxidoreductase | 6.7% |

| Hydrolase | 6.7% |

| Protease | 6.7% |

| Family C G protein-coupled receptor | 6.7% |

| Primary active transporter | 6.7% |

Data sourced from computational predictions. tandfonline.com

Neuroprotective Effects

Quinoline derivatives have been investigated for their potential to protect neurons from damage, a key strategy in combating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov These compounds may exert their effects through various mechanisms, including antioxidant activity and inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govdoaj.org

However, specific research findings on the neuroprotective effects of this compound are not available in the provided search results.

Drug Metabolism and Efficacy Considerations

The metabolism of a drug is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. pharmacylibrary.com The liver, particularly through the Cytochrome P450 enzyme system, is the primary site for drug metabolism. pharmacylibrary.com

The inclusion of a trifluoromethyl group in a drug candidate is a common strategy in medicinal chemistry to enhance metabolic stability. beilstein-journals.org The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by CYP enzymes. This can lead to a longer half-life and improved bioavailability of the drug. beilstein-journals.org While these principles are well-established, specific metabolic pathways and pharmacokinetic data for this compound have not been detailed in the available literature.

Agrochemical Development

The trifluoromethyl-substituted pyridine (B92270) and quinoline rings are crucial components in many modern agrochemicals, including herbicides, fungicides, and insecticides. nih.govresearchoutreach.orgnih.gov

Herbicidal and Fungicidal Applications

Herbicidal Activity: Compounds containing the trifluoromethyl-pyridine or quinoline core have shown significant herbicidal activity. researchoutreach.orgnih.gov For example, certain phenylpyridine derivatives containing a trifluoromethyl group exhibit potent inhibition of the PPO enzyme, leading to effective weed control. nih.gov In greenhouse assays, some of these derivatives demonstrated over 80% inhibitory activity against various weeds at doses of 37.5 g a.i./hm². nih.gov The herbicidal efficacy is often dependent on the substitution pattern on the heterocyclic ring. mdpi.com

Fungicidal Activity: Quinoline derivatives, inspired by the natural alkaloid quinine, have been developed as potent antifungal agents against important plant pathogens. acs.org Research into 2,8-bis(trifluoromethyl)-4-quinolinol derivatives has yielded compounds with potent activity against fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. acs.org One derivative, compound Ac12, showed EC50 values of 0.52 and 0.50 μg/mL against these fungi, respectively, which was more potent than the lead compound and commercial fungicides like azoxystrobin. acs.org The mechanism of action for some of these derivatives involves causing abnormal morphology of cell membranes, leading to increased permeability and release of cellular contents. acs.org

Table 2: Fungicidal Activity of a 2,8-bis(trifluoromethyl)-4-quinolinol Derivative (Ac12) Compared to Lead and Commercial Fungicides

| Compound | EC50 vs S. sclerotiorum (μg/mL) | EC50 vs B. cinerea (μg/mL) |

|---|---|---|

| Ac12 | 0.52 | 0.50 |

| Lead Compound (3) | 1.72 | 1.89 |

| Azoxystrobin | >30 | >30 |

| 8-Hydroxyquinoline | 2.12 | 5.28 |

Data sourced from in vitro antifungal evaluation. acs.org

Crop Protection Formulations

The development of effective crop protection products relies on formulating the active ingredient into a stable and bioavailable form. The physicochemical properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, are advantageous for creating robust formulations. beilstein-journals.orgnih.gov Trifluoromethylpyridine intermediates are key building blocks for a range of commercialized crop protection products. researchoutreach.orgnih.gov These formulations are designed to ensure the active compound reaches its target pest or weed effectively, providing reliable control in an agricultural setting.

Material Science and Organic Electronics

The unique properties imparted by the trifluoromethyl (-CF3) group make this compound and its derivatives highly valuable scaffolds in the development of advanced materials. The strong electron-withdrawing nature, high electronegativity, and chemical stability of the -CF3 group significantly modify the electronic and physical characteristics of the quinoline ring system.

Liquid Crystals and Dyes

The quinoline framework is a known constituent in the synthesis of various dyes, and the introduction of a trifluoromethyl group offers a powerful tool for tuning their optical and physical properties. Unsubstituted quinoline primarily absorbs in the ultraviolet region of the electromagnetic spectrum. mdpi.com However, chemical modifications to the quinoline skeleton can shift the absorption bands towards the visible region, a phenomenon known as a bathochromic effect. mdpi.comsemanticscholar.org

Derivatives of this compound, particularly Schiff bases formed from 6-amino-4-(trifluoromethyl)quinolines, have demonstrated good photostability under irradiation, which is a critical characteristic for dyes used in various photo-processes. beilstein-archives.orgbeilstein-archives.org The trifluoromethyl group enhances molecular stability, which is advantageous for creating robust dyes for applications such as guest-host liquid crystal displays, where guest dye molecules are aligned within a liquid crystal host. While direct studies on this compound in liquid crystals are not extensively detailed, the known stability enhancements suggest its potential for creating durable and efficient dyes for this technology. Quinoline derivatives, in general, are used to synthesize pigments like C.I. Acid Yellow 3 and C.I. Solvent Yellow 33. researchgate.net The incorporation of the -CF3 group can be used to fine-tune the color and performance of such dyes.

Fluorescent Probes and Biological Imaging

Quinoline-based scaffolds are widely explored for developing fluorescent probes and chemosensors due to their inherent photophysical and pharmacological properties. crimsonpublishers.com The introduction of a trifluoromethyl group at the 6-position can significantly enhance the performance of these probes. The -CF3 group is known to improve stability, lipophilicity, and resistance to enzymatic degradation, which are highly desirable traits for probes used in complex biological environments. beilstein-journals.orgbeilstein-journals.org

Derivatives such as 6-amino-4-(trifluoromethyl)quinolines exhibit promising photophysical properties and high thermal stability, making them suitable for use as biomolecular markers. beilstein-archives.orgbeilstein-journals.org These compounds can be further modified to create probes for specific targets. For instance, quinoline-based probes have been designed for the selective detection of biologically important species such as cysteine, which is a biomarker for glioblastoma. nih.gov Research has also focused on developing two-photon fluorescent probes from 6-substituted quinolines for detecting metal ions like Zn2+ in biological systems. rsc.orgnih.gov These probes are cell-permeable and can be used to monitor intracellular ion fluxes. nih.gov The trifluoromethyl group can also serve as an effective NMR probe for studying molecular interactions. mdpi.com

The lipophilicity-enhancing effect of the trifluoromethyl group has been leveraged to design fluorescent probes that specifically target lipid droplets within living cells. nih.gov These probes exhibit solvatochromism, changing their fluorescence color based on the polarity of their environment, allowing for clear visualization of these organelles. nih.gov

Advanced Materials: Coatings and Polymers

The exceptional stability conferred by the carbon-fluorine bond makes trifluoromethylated compounds attractive for creating advanced materials with high durability. Derivatives of this compound are explored for their potential in formulating robust coatings and polymers that benefit from enhanced chemical and thermal resistance. chemimpex.com The trifluoromethyl group can improve the metabolic stability and half-life of a molecule by deactivating aromatic rings to oxidative processes.

Research into fluorinated polyquinoline polymers has demonstrated the utility of incorporating trifluoromethyl groups into the polymer backbone. nasa.gov Monomers containing hexafluoroisopropylidene (6F) or 1-aryl-2,2,2-trifluoroethylidene (3F) groups are used to prepare these high-performance polymers. nasa.gov While not specifying the 6-position, this research highlights the principle that incorporating trifluoromethylated quinoline units can lead to polymers with superior properties suitable for demanding applications, such as in the aerospace or electronics industries, where thermal stability and chemical resistance are paramount.

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Materials

The field of organic electronics, particularly OLEDs, has significantly benefited from the unique electronic properties of trifluoromethylated compounds. beilstein-journals.org The trifluoromethyl group is a key substituent used in the design of ligands for phosphorescent heavy metal complexes, which are used as emitters in high-efficiency OLEDs. beilstein-journals.orgbeilstein-journals.org Its strong electron-withdrawing nature helps to increase electron transport and reduce intermolecular stacking, both of which can improve device performance and efficiency. beilstein-journals.orgbeilstein-journals.org

6-Aminoquinoline derivatives, including those with trifluoromethyl groups, possess interesting luminescent properties that make them promising candidates for OLED applications. beilstein-archives.orgbeilstein-journals.org The trifluoromethyl group helps to tune the energy levels (HOMO/LUMO) of the emitter or host material, facilitating more efficient charge injection and recombination, which is the process that generates light. Several quinoline derivatives, such as the well-known Tris-(8-hydroxyquinolinato) aluminum (Alq3), are widely used in OLEDs as fluorescent materials. researchgate.netdergipark.org.tr The development of novel quinoline-based emitters, including those with aggregation-induced emission (AIE) and thermally activated delayed fluorescence (TADF) properties, is an active area of research aiming to create highly efficient non-doped OLEDs. rsc.org

| Property Enhanced | Mechanism | Impact on OLED Performance | Reference |

|---|---|---|---|

| Electron Transport | The strong electron-withdrawing nature of the -CF3 group lowers the LUMO energy level of the molecule. | Facilitates more efficient injection and transport of electrons, leading to higher device efficiency and lower operating voltage. | beilstein-journals.orgbeilstein-journals.org |

| Molecular Stacking | The steric bulk of the -CF3 group can disrupt intermolecular π-π stacking. | Reduces aggregation-caused quenching of luminescence, improving the quantum efficiency and brightness of the device. | beilstein-journals.orgbeilstein-journals.org |

| Photophysical Tuning | Alters the electronic structure and energy levels (HOMO/LUMO) of the quinoline scaffold. | Allows for precise tuning of the emission color and optimization of energy transfer between host and guest materials. | beilstein-archives.org |

| Stability | The high strength of the C-F bond enhances the overall chemical and thermal stability of the material. | Increases the operational lifetime and durability of the OLED device. | beilstein-journals.orgbeilstein-journals.org |

Analytical Chemistry Reagents

Detection and Quantification of Metal Ions

Quinoline and its derivatives are well-established as effective ligands for metal ions, making them valuable reagents in analytical chemistry. mdpi.com The nitrogen atom within the quinoline ring, along with other potential coordinating groups, can selectively bind to various metal ions. This binding event often leads to a measurable change in the molecule's photophysical properties, such as a turn-on or turn-off of fluorescence, which forms the basis for a sensor. mdpi.com

Derivatives of this compound can be engineered into highly selective and sensitive chemosensors for the detection and quantification of heavy metal ions, which is crucial for environmental monitoring and chemical analysis. mdpi.com For example, styryl derivatives of quinoline are utilized in sensors for detecting ions like copper and mercury. mdpi.com The introduction of the trifluoromethyl group can modulate the ligand's binding affinity and selectivity for specific metal ions. Research has shown that quinoline-based sensors can detect a range of ions including Co2+, Zn2+, and Hg2+. nih.govnih.gov The change in fluorescence or color upon ion binding allows for both qualitative and quantitative analysis, often with very low limits of detection. nih.govmdpi.com

| Quinoline Derivative Type | Detected Ion(s) | Sensing Mechanism | Reference |

|---|---|---|---|

| Styryl derivatives | Cu2+, Hg2+ | Changes in absorption and fluorescence spectra upon ion binding. | mdpi.com |

| N-cyclohexyl-2-(quinolin-2-ylmethylene) hydrazine-1-carbothioamide (CQHC) | Co2+, Zn2+, Hg2+ | Colorimetric and fluorescent changes. Selective fluorescence for F- ions. | nih.gov |

| 6-Substituted quinoline probes | Zn2+ | Ratiometric two-photon fluorescence response. | rsc.orgnih.gov |

| Pyridylaminophenol-quinoline sensor | Zn2+, Cd2+, Co2+ | Selective fluorescence for Zn2+ (in acetonitrile) and Cd2+ (in water); colorimetric response for Co2+. | nih.gov |

| Quinoline-based receptor (DQC) | Fe3+ | "On-off" fluorescence response. | researchgate.net |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(trifluoromethyl)quinoline, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis of this compound often employs cyclization strategies, such as the Doebner–Miller reaction in biphasic systems or microwave-assisted protocols using KF·2H₂O. Gold-catalyzed cyclization of trifluoromethylated propargyl-amines offers regioselective pathways. Yield optimization involves adjusting reaction temperature (e.g., 80–120°C for microwave-assisted synthesis), solvent polarity (e.g., DMF or 1,2-dimethoxyethane), and catalyst loading (e.g., 2–5 mol% AuCl₃). Precursor pre-functionalization (e.g., trifluoromethylation via Sandmeyer reactions) can enhance efficiency .

Q. How does the trifluoromethyl group influence the physicochemical and biological properties of quinoline derivatives?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability by reducing electron density at the quinoline core, decreasing oxidative metabolism. Its strong inductive effect lowers the pKa of adjacent amines, improving bioavailability. In docking studies, the CF₃ group stabilizes hydrophobic interactions with protein pockets while minimizing steric clashes due to its compact size. Comparative SAR studies suggest that 6-CF₃ substitution increases potency against kinase targets by up to 10-fold compared to non-fluorinated analogs .

Q. What analytical techniques are recommended for characterizing this compound and ensuring purity?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refining crystal structures; resolve disorder in CF₃ groups with anisotropic displacement parameters .

- HPLC/LCMS : Employ C18 reverse-phase columns with TFA-modified mobile phases (e.g., 0.1% TFA in acetonitrile/water) for purity analysis. Monitor [M+H]⁺ ions (e.g., m/z 212 for 6-CF₃-quinoline) with retention times <2 minutes under SMD-TFA05 conditions .

- NMR : Assign ¹⁹F NMR signals (δ -60 to -65 ppm for CF₃) and resolve aromatic protons using COSY/NOESY .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing the trifluoromethyl group at the 6-position of quinoline?

- Methodological Answer : Directed ortho-metalation (DoM) using LiTMP at -78°C selectively generates intermediates for CF₃ substitution. Alternatively, Pd-catalyzed C–H activation with directing groups (e.g., 8-aminoquinoline) enables regioselective trifluoromethylation. Computational modeling (DFT) predicts favorable transition states for 6-position selectivity over 5- or 7-positions, with energy differences of ~3–5 kcal/mol .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding modes to targets like topoisomerase II or β-amyloid. The CF₃ group’s electrostatic potential maps (EPM) reveal hydrophobic "hotspots" in protein pockets. Validate predictions with mutagenesis (e.g., Ala-scanning of residues near CF₃) and correlate with IC₅₀ shifts .

Q. What methodologies resolve contradictions in spectral data (e.g., NMR, X-ray) for this compound derivatives?

- Methodological Answer : For ambiguous NOESY cross-peaks, use dynamic NMR (variable-temperature studies) to confirm conformational exchange. In X-ray data, refine twinned crystals with SHELXL’s TWIN/BASF commands. For ¹H-¹³C HMBC discrepancies, compare experimental shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) .

Q. How to assess the metabolic stability of this compound derivatives in preclinical studies?

- Methodological Answer : Conduct in vitro assays using human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS (e.g., t½ >60 minutes indicates high stability). Identify metabolites using HRMS and ¹⁹F-NMR to track defluorination. Compare with in vivo PK studies in rodent models .

Q. What safety protocols are recommended for handling this compound given structural alerts in related compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.